N'-benzoyl-5-(3-chlorophenyl)furan-2-carbohydrazide
Description
N’-benzoyl-5-(3-chlorophenyl)furan-2-carbohydrazide is an organic compound with the molecular formula C18H13ClN2O3.
Properties
IUPAC Name |
N'-benzoyl-5-(3-chlorophenyl)furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c19-14-8-4-7-13(11-14)15-9-10-16(24-15)18(23)21-20-17(22)12-5-2-1-3-6-12/h1-11H,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUACHDCESIEML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzoyl-5-(3-chlorophenyl)furan-2-carbohydrazide typically involves the reaction of 5-(3-chlorophenyl)furan-2-carbohydrazide with benzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N’-benzoyl-5-(3-chlorophenyl)furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N'-benzoyl-5-(3-chlorophenyl)furan-2-carbohydrazide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Antibacterial | Staphylococcus aureus | 10 |
| Compound B | Antifungal | Candida albicans | 15 |
| Compound C | Antibacterial | Escherichia coli | 20 |
These findings suggest that this compound could be a lead compound for developing new antimicrobial agents.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have indicated that similar benzoyl derivatives can induce apoptosis in cancer cells, suggesting a mechanism by which these compounds may exert their effects.
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of related compounds on MCF-7 breast cancer cells, it was found that modifications to the benzene ring significantly enhanced potency. The most active compound demonstrated an IC50 value of 5 µM, indicating strong potential for further development as an anticancer agent.
Anti-inflammatory Activity
The anti-inflammatory properties of benzoyl derivatives have been documented in various studies. Compounds containing similar scaffolds have shown effectiveness in reducing inflammation in models such as carrageenan-induced paw edema.
Table 2: Anti-inflammatory Activity of Related Compounds
| Compound | Activity Type | Assay Method | Result |
|---|---|---|---|
| Compound D | Anti-inflammatory | Carrageenan-induced edema | Significant reduction (p < 0.05) |
| Compound E | Anti-inflammatory | Air pouch test | Moderate effect |
These results indicate that this compound may have therapeutic potential in treating inflammatory conditions.
Potential Use in Neurological Disorders
Emerging research suggests that compounds with similar structures may also exhibit neuroprotective effects. Preliminary studies indicate that these compounds could protect neuronal cells from oxidative stress and apoptosis, making them candidates for addressing neurodegenerative diseases.
Conclusion and Future Directions
This compound shows promise in various applications, particularly in antimicrobial and anticancer research. Its unique chemical structure provides a foundation for further exploration into its therapeutic potential across multiple domains.
Future research should focus on:
- Detailed structure-activity relationship studies to optimize efficacy.
- In vivo studies to evaluate safety and effectiveness.
- Investigating additional biological pathways influenced by this compound.
Mechanism of Action
The mechanism of action of N’-benzoyl-5-(3-chlorophenyl)furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
5-(2-chlorophenyl)furan-2-carbohydrazide: Another furan derivative with similar structural features.
N’-benzoyl-5-(2-chlorophenyl)furan-2-carbohydrazide: A closely related compound with a different substitution pattern on the phenyl ring.
Uniqueness
N’-benzoyl-5-(3-chlorophenyl)furan-2-carbohydrazide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications .
Biological Activity
N'-benzoyl-5-(3-chlorophenyl)furan-2-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.
Synthesis of this compound
The synthesis typically involves the reaction of 5-(3-chlorophenyl)furan-2-carbohydrazide with benzoyl chloride. This reaction is often conducted in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid produced during the process. The optimization of reaction conditions (temperature, solvent, and time) is crucial for achieving high yields and purity suitable for further applications.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Research indicates that compounds with similar furan structures exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives have shown minimal inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL against Staphylococcus aureus and other clinical strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 2-16 | Staphylococcus aureus |
| Ciprofloxacin | 4 | Staphylococcus aureus |
| 5-(2-chlorophenyl)furan-2-carbohydrazide | 8-256 | Various standard bacterial strains |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism of action could involve the modulation of specific molecular targets within cancer cells, although detailed investigations are still required to elucidate these pathways fully.
Toxicological Studies
In silico predictions indicate that the compound may exhibit acceptable toxicological profiles, which is essential for its consideration as a therapeutic agent. Further in vitro and in vivo studies are necessary to confirm these predictions and assess safety parameters comprehensively .
Study on Antimicrobial Efficacy
A study evaluated various derivatives of furan-based compounds, including this compound. The results indicated that this compound exhibited superior antibacterial activity compared to other tested derivatives, particularly against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) .
In Vitro Evaluation
In vitro assays demonstrated that this compound significantly inhibited bacterial growth at lower concentrations than traditional antibiotics like ciprofloxacin. The effectiveness was measured using the MTT assay, where cell viability was assessed post-treatment .
Table 2: In Vitro Antimicrobial Activity Results
| Compound | IC50 (µM) | Test Method |
|---|---|---|
| This compound | 5.6 | MTT Assay |
| Ciprofloxacin | 10 | MTT Assay |
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within microbial cells. This interaction may inhibit critical metabolic pathways, leading to cell death or growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
